Cas no 18317-64-1 (1-Bromocyclohept-1-ene)

1-Bromocyclohept-1-ene 化学的及び物理的性質
名前と識別子
-
- 1-Bromocyclohept-1-ene
- Cycloheptene, 1-bromo-
- 1-bromocycloheptene
- 1-Bromo-1-cycloheptene
-
- MDL: MFCD09878419
- インチ: InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2
- InChIKey: VYAZDEWSYBZNPG-UHFFFAOYSA-N
- SMILES: C1CCCC(=CC1)Br
計算された属性
- 精确分子量: 174.00400
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 8
- 回転可能化学結合数: 0
じっけんとくせい
- Boiling Point: 81-82°C/2mm
- PSA: 0.00000
- LogP: 3.22930
1-Bromocyclohept-1-ene Security Information
1-Bromocyclohept-1-ene 税関データ
- 税関コード:2903890090
- 税関データ:
中国税関コード:
2903890090概要:
2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1-Bromocyclohept-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-113779-10.0g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 10.0g |
$280.0 | 2023-02-18 | |
TRC | B685043-250mg |
1-Bromocyclohept-1-ene |
18317-64-1 | 250mg |
$ 92.00 | 2023-04-18 | ||
Enamine | EN300-113779-2.5g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 2.5g |
$105.0 | 2023-10-26 | |
Enamine | EN300-113779-1.0g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 1g |
$0.0 | 2023-06-09 | |
Enamine | EN300-113779-5.0g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 5.0g |
$180.0 | 2023-02-18 | |
Fluorochem | 218846-1g |
1-Bromocyclohept-1-ene |
18317-64-1 | 95% | 1g |
£148.00 | 2022-03-01 | |
abcr | AB254477-25g |
1-Bromocyclohept-1-ene; . |
18317-64-1 | 25g |
€1062.00 | 2025-02-16 | ||
abcr | AB254477-5g |
1-Bromocyclohept-1-ene; . |
18317-64-1 | 5g |
€424.50 | 2025-02-16 | ||
A2B Chem LLC | AA98859-100mg |
1-Bromocyclohept-1-ene |
18317-64-1 | 95% | 100mg |
$58.00 | 2024-01-02 | |
1PlusChem | 1P0024WB-100mg |
Cycloheptene, 1-bromo- |
18317-64-1 | 95% | 100mg |
$86.00 | 2023-12-19 |
1-Bromocyclohept-1-ene 関連文献
-
Suguru Yoshida,Fumika Karaki,Keisuke Uchida,Takamitsu Hosoya Chem. Commun. 2015 51 8745
-
2. Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranesMarc Devillard,Marie Cordier,Thierry Roisnel,Chiara Dinoi,Iker Del Rosal,Gilles Alcaraz Chem. Commun. 2022 58 1589
-
3. Generation of (η2-benzyne)bis(triphenylphosphine)platinum(>0>): orthometallation of the Pt(PPh3)2 complexes of benzyne (C6H4?) and cyclohexyne (C6H8)Martin A. Bennett,Thomas Dirnberger,David C. R. Hockless,Eric Wenger,Anthony C. Willis J. Chem. Soc. Dalton Trans. 1998 271
-
4. Studies in the alicyclic series. Part I. 1-Benzoylcycloalkenes as acceptors in the Michael condensationDavid Ginsburg J. Chem. Soc. 1954 2361
1-Bromocyclohept-1-eneに関する追加情報
Recent Advances in the Application of 1-Bromocyclohept-1-ene (CAS: 18317-64-1) in Chemical and Biomedical Research
1-Bromocyclohept-1-ene (CAS: 18317-64-1) is a versatile brominated cyclic alkene that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical and biomedical research. This compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Recent studies have explored its utility in drug discovery, material science, and chemical biology, highlighting its role as a key intermediate in the development of novel therapeutic agents and functional materials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-Bromocyclohept-1-ene as a precursor in the synthesis of cycloheptene-based inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers employed a palladium-catalyzed cross-coupling strategy to derivatize the bromoalkene, yielding a library of compounds with enhanced binding affinity for specific oncogenic targets. Notably, one derivative exhibited promising in vitro activity against breast cancer cell lines, with an IC50 value of 1.2 µM.
In the realm of chemical biology, 1-Bromocyclohept-1-ene has been utilized as a reactive handle for bioorthogonal labeling strategies. A 2024 Nature Chemical Biology publication detailed its incorporation into a cycloheptene-tetrazine ligation system, enabling rapid and selective protein modification under physiological conditions. This approach was successfully applied to live-cell imaging of membrane-associated proteins, offering a new tool for studying dynamic cellular processes.
Material science applications have also emerged, with researchers at MIT reporting in Advanced Materials (2023) the use of 1-Bromocyclohept-1-ene as a monomer for ring-opening metathesis polymerization (ROMP). The resulting polymers displayed unusual elastomeric properties and stimuli-responsive behavior, making them candidates for smart drug delivery systems. The strained cycloheptene ring was found to significantly influence the polymer's mechanical characteristics and degradation profile.
From a synthetic chemistry perspective, recent methodological advances have expanded the utility of 18317-64-1. A nickel-catalyzed asymmetric reductive coupling protocol developed in 2024 (Journal of the American Chemical Society) enables the formation of chiral cycloheptene derivatives with excellent enantioselectivity (up to 98% ee). This breakthrough addresses longstanding challenges in seven-membered ring synthesis and opens new avenues for creating stereochemically complex pharmaceuticals.
Safety and scalability considerations have been addressed in a 2023 Organic Process Research & Development report, which presented an improved manufacturing process for 1-Bromocyclohept-1-ene featuring reduced hazardous byproducts and higher yields (82% compared to previous 65%). The optimized protocol employs continuous flow chemistry, demonstrating the compound's potential for industrial-scale production in pharmaceutical applications.
Looking forward, the unique reactivity profile of 1-Bromocyclohept-1-ene continues to inspire innovative applications. Current research directions include its use in DNA-encoded library technology for drug discovery and as a precursor for strained alkene bioisosteres in medicinal chemistry. The compound's versatility ensures its ongoing relevance across multiple disciplines at the chemistry-biology interface.
18317-64-1 (1-Bromocyclohept-1-ene) Related Products
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
